4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-5-10(6-3-1)11-9-16-12(14-11)15-8-4-7-13-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINVJDKMFVYYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320528 | |
| Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128432-98-4 | |
| Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 4 Phenyl 2 1h Pyrazol 1 Yl 1,3 Thiazole and Its Derivatives
Established Synthetic Pathways to the 1,3-Thiazole Core
The construction of the 1,3-thiazole ring is a well-established field in heterocyclic chemistry. Several named reactions and cyclocondensation strategies are routinely employed, with the Hantzsch synthesis being the most prominent.
Hantzsch Thiazole (B1198619) Synthesis and its Variations
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most widely used methods for constructing the thiazole core. chemhelpasap.comijper.org The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. chemhelpasap.comresearchgate.net For the synthesis of the 4-phenyl-1,3-thiazole scaffold, this typically involves the reaction of a 2-halo-1-phenylethan-1-one (e.g., 2-bromoacetophenone) with a suitable thioamide. chemhelpasap.com
In the context of synthesizing pyrazolyl-thiazoles, the Hantzsch reaction is adapted by using a pyrazole-containing thioamide. For instance, a common strategy is the cyclocondensation of a 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with various substituted phenacyl bromides to yield 2-(pyrazol-3-yl)-4-aryl-thiazole derivatives. nih.gov This method is highly versatile, allowing for structural diversity in both the pyrazole (B372694) and thiazole moieties. Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener conditions, including the use of silica-supported catalysts and ultrasonic irradiation. mdpi.com
Table 1: Variations of the Hantzsch Synthesis for Pyrazolyl-Thiazoles
| α-Halocarbonyl Component | Thioamide Component | Key Features | Reference |
|---|---|---|---|
| Substituted Phenacyl Bromides | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Versatile method for creating diverse derivatives. | nih.gov |
| 2-Bromoacetophenone | 1H-Pyrazole-1-carbothioamide | Direct route to the target scaffold. | researchgate.net |
Cyclocondensation Reactions Involving Thiosemicarbazides
Thiosemicarbazides and their derivatives (thiosemicarbazones) are versatile reagents for the synthesis of 2-substituted thiazoles. researchgate.netscribd.com The reaction of a thiosemicarbazide (B42300) with an α-haloketone, such as 2-bromoacetophenone, typically yields a 2-hydrazinyl-4-phenylthiazole intermediate. nih.govjocpr.comresearchgate.net This hydrazinyl group serves as a reactive handle for the subsequent construction of the pyrazole ring.
This two-step approach, where the thiazole is formed first, is a common and effective strategy. The initial cyclocondensation provides a stable thiazole core which can be purified before proceeding to the next step. nih.gov Thiosemicarbazones, formed by the pre-condensation of thiosemicarbazide with an aldehyde or ketone, can also be cyclized with α-haloketones to afford various thiazole derivatives. mdpi.comresearchgate.net This method is particularly useful in one-pot procedures and multi-component reactions. mdpi.com
Approaches for Constructing the 1H-Pyrazole Moiety
The synthesis of the pyrazole ring is typically achieved through the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.
Cyclization Reactions of Chalcones with Hydrazines/Thiosemicarbazides
The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate (B1144303) or substituted hydrazines is a classical and highly efficient method for synthesizing pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govresearchgate.netthepharmajournal.com This pathway involves the initial Michael addition of hydrazine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration. nih.gov
To apply this method for the synthesis of pyrazolyl-thiazoles, one would start with a chalcone (B49325) that already contains a thiazole moiety. For example, a 1-(4-phenylthiazol-2-yl)-3-aryl-2-propen-1-one could be reacted with hydrazine hydrate. The subsequent cyclization would directly attach the newly formed pyrazole ring to the C2 position of the thiazole core. The reaction conditions can be varied, often involving refluxing in solvents like ethanol (B145695), sometimes with a catalytic amount of acid like glacial acetic acid. researchgate.netuobaghdad.edu.iq
Strategies for Pyrazole Annulation onto Thiazole Scaffolds
Pyrazole annulation involves building the pyrazole ring onto a pre-existing, functionalized thiazole molecule. A prominent example of this strategy begins with the synthesis of 2-hydrazinyl-4-phenylthiazole, as described in section 2.1.2. jocpr.comresearchgate.net This key intermediate can then be condensed with a β-dicarbonyl compound or a suitable ketone to form the pyrazole ring.
A specific and effective method involves the condensation of 2-hydrazinyl-4-phenylthiazole with a ketone like acetophenone (B1666503) to form the corresponding hydrazone. jocpr.comresearchgate.net This intermediate is then subjected to the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction accomplishes both cyclization and formylation, yielding a 2-(4'-formyl-3'-phenylpyrazol-1-yl)-4-phenylthiazole derivative. jocpr.comresearchgate.net This approach provides a direct and powerful route to functionalized pyrazole rings attached to the thiazole scaffold.
Multi-Component Reaction Methodologies for Integrated Thiazole-Pyrazole Systems
Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. acgpubs.org Several MCRs have been developed for the one-pot synthesis of thiazole-pyrazole hybrids, avoiding the need for isolation of intermediates. acs.orgnih.gov
One such approach involves a three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. acs.org This method facilitates the formation of C-C, C-N, and C-S bonds in a single operation to produce diverse pyrazole-linked thiazoles in good to excellent yields. acs.org
Another MCR strategy involves the condensation of a pyrazole-4-carbaldehyde, thiosemicarbazide, and an α-bromoketone. nih.gov This reaction assembles the final molecule by first forming a thiosemicarbazone intermediate from the pyrazole-aldehyde and thiosemicarbazide, which then undergoes a Hantzsch-type cyclization with the α-bromoketone to form the thiazole ring. nih.gov These MCRs represent a highly efficient and convergent approach to the synthesis of complex thiazole-pyrazole systems. acgpubs.orgnih.govmdpi.com
Table 2: Multi-Component Reactions for Thiazole-Pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | Key Features | Reference |
|---|---|---|---|---|
| Aryl Glyoxal | Aryl Thioamide | Pyrazolone | Room temperature, metal-free, green solvent (HFIP). | acs.org |
| Pyrazole-4-carbaldehyde | Thiosemicarbazide | α-Bromoketone | Forms a hydrazone linker between the two rings. | nih.gov |
One-Pot Synthesis Protocols
A common one-pot strategy involves the reaction of a ketone, phenacyl chloride, and thiosemicarbazide. For instance, a three-component reaction of various ketones or aldehydes, phenacyl chloride, and thiosemicarbazide in the presence of nano-SiO2 in refluxing ethanol has been reported to produce 4-phenyl-hydrazinyl thiazole derivatives in excellent yields and short reaction times. While this specific example leads to a hydrazinyl-thiazole, modifications of the starting materials can, in principle, lead to the desired pyrazolyl-thiazole core.
Another notable one-pot approach is the Hantzsch thiazole synthesis, which can be adapted for the creation of thiazolyl-pyrazole derivatives. This involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds, which results in the formation of both the thiazole and pyrazole ring systems in a single pot. This method highlights the versatility of multicomponent reactions in constructing fused and linked heterocyclic systems.
The following table summarizes representative one-pot synthetic protocols for related pyrazolyl-thiazole structures.
| Reactants | Catalyst/Solvent | Product Type | Key Features |
|---|---|---|---|
| Ketones/Aldehydes, Phenacyl chloride, Thiosemicarbazide | nano-SiO2 / Ethanol | 4-Phenyl-hydrazinyl thiazole derivatives | Environmentally friendly, short reaction times, high yields. |
| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | Neat reaction conditions | Thiazolyl-pyrazole derivatives | High yields, simple work-up, environmentally benign. |
| Acetyl thiazole, Thiophene-2-carbaldehyde, Malononitrile, NH4OAc | Ethanolic piperidine | Pyrazolo-thiazole substituted pyridines | Facile approach for building novel nitrogen-containing heterocycles. |
Sequential Reaction Sequences for Hybrid Derivatives
Sequential or multi-step synthesis provides a more controlled approach to constructing the 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole scaffold and its derivatives. These methods allow for the isolation and purification of intermediates, which can be beneficial for achieving higher purity of the final products and for the unambiguous characterization of complex molecules.
One common sequential strategy involves the initial synthesis of a pyrazole-containing intermediate, which is then used to construct the thiazole ring. For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized through a cyclocondensation reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides. This approach allows for the introduction of diversity at both the 3- and 5-positions of the pyrazole ring and the 4-position of the thiazole ring by varying the starting materials.
The synthesis of 2-(4'-formyl-3'-phenylpyrazole)-4-phenylthiazole derivatives provides another example of a sequential approach. This synthesis begins with the condensation of acetophenone and 4-phenyl-2-hydrazino thiazole to form an intermediate pyrazoline (acetophenone hydrazone). This intermediate is then subjected to a Vilsmeier-Haack reaction using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final formylated pyrazolyl-thiazole product. This method is particularly useful for introducing a formyl group at the 4-position of the pyrazole ring, which can serve as a handle for further functionalization.
A summary of sequential reaction sequences is presented in the table below.
| Intermediate | Reagents | Final Product | Reaction Type |
|---|---|---|---|
| 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Substituted phenacyl bromide | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Cyclocondensation |
| Pyrazoline (from acetophenone and 4-phenyl-2-hydrazino thiazole) | DMF, POCl3 | 2-(4'-Formyl-3'-phenylpyrazole)-4-phenylthiazole | Vilsmeier-Haack reaction |
| Thiophenylpyrazole-1-carbothioamide derivatives | Ethyl bromoacetate (B1195939) or Ethyl-2-bromopropionate | Thiophenyl-pyrazolyl-thiazole hybrids | Cyclization |
Derivatization and Functionalization Strategies at Phenyl and Heterocyclic Ring Positions
The ability to introduce various functional groups at specific positions on the phenyl and heterocyclic rings of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Derivatization is often achieved by utilizing appropriately substituted starting materials in the synthetic sequence.
For instance, in sequential syntheses, the use of substituted phenacyl bromides allows for the introduction of various substituents onto the phenyl ring at the 4-position of the thiazole moiety. Similarly, starting with substituted acetophenones or phenylhydrazines can lead to derivatives with functional groups on the phenyl ring attached to the pyrazole core.
Functionalization of the pyrazole ring can be achieved through several methods. As mentioned earlier, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the 4-position of the pyrazole ring. This formyl group can then be used as a synthetic handle for further modifications, such as conversion to other functional groups or for the construction of more complex fused ring systems. Additionally, the choice of substituted hydrazines in the initial pyrazole synthesis allows for the introduction of different groups at the N1-position of the pyrazole ring.
Post-synthetic modifications of the core structure are also possible. For example, electrophilic substitution reactions could potentially be used to introduce substituents onto the aromatic rings, although the regioselectivity would depend on the existing substituents and the reaction conditions. The reactivity of the thiazole ring also allows for various transformations.
The following table provides examples of derivatization and functionalization strategies.
| Position | Ring | Strategy | Example Reagents/Reactions |
|---|---|---|---|
| 4-position | Thiazole | Use of substituted starting materials | Substituted phenacyl bromides in Hantzsch synthesis. |
| 3- and 5-positions | Pyrazole | Use of substituted starting materials | Substituted acetophenones and phenylhydrazines in pyrazole synthesis. |
| 4-position | Pyrazole | Post-synthetic modification | Vilsmeier-Haack reaction (DMF/POCl3) to introduce a formyl group. |
| N1-position | Pyrazole | Use of substituted starting materials | Substituted hydrazines in pyrazole synthesis. |
Advanced Structural Characterization of 4 Phenyl 2 1h Pyrazol 1 Yl 1,3 Thiazole Analogues
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic methods provide a wealth of information regarding the electronic and vibrational states of a molecule, allowing for the detailed mapping of its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms within a molecule. Through the analysis of the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms in the heterocyclic framework and its substituents can be established.
For a series of 2,4-disubstituted thiazolyl pyrazole (B372694) derivatives, the ¹H NMR spectra typically show a broad signal for the NH proton around δ 12.1 ppm. mdpi.com Protons on the pyrazole and thiazole (B1198619) rings appear as singlets at approximately δ 9.1–9.2 ppm and δ 7.68 ppm, respectively, while aromatic protons resonate as multiplets in the δ 7.4 to 8.3 ppm range. mdpi.com
In a representative analogue, 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, the protons on the pyrazole C4 and thiazole C5 were observed as singlets at δ 7.17 and 7.42 ppm. The protons of the phenyl and 4-chlorophenyl rings appeared as multiplets and doublets in the aromatic region, with characteristic coupling observed for the 4-fluorophenyl ring protons.
The ¹³C NMR spectra provide further confirmation of the carbon framework. For instance, in a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives, carbon signals for the thiazole, pyrazole, and phenyl rings resonate between δ 103.7 and 169.2 ppm. dpkmr.edu.in Specific carbons, such as those in the C=N and C=S groups, can also be identified, providing a complete picture of the molecular skeleton. ekb.eg In the ¹³C NMR spectrum of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, characteristic C–F coupling was observed, with signals for the carbons of the phenyl, 4-chlorophenyl, thiazole, and pyrazole rings resonating from δ 106.08 to 161.24 ppm.
| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 2,4-disubstituted thiazolyl pyrazole derivatives | ~12.1 (NH, broad s), 9.1–9.2 (pyrazolyl-H, s), 7.68 (thiazolyl-H, s), 7.4–8.3 (aromatic-H, m) | Not specified | mdpi.com |
| piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives | 11.89-12.02 (NH, s), 8.17-8.21 (pyrazolyl-H, s), 7.26-8.28 (aromatic-H, m) | 103.7-169.2 (aromatic and heterocyclic carbons) | dpkmr.edu.in |
| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole | 7.17 (pyrazole C4-H, s), 7.42 (thiazole C5-H, s), 7.21-7.41 (aromatic-H, m) | 106.08-161.24 (aromatic and heterocyclic carbons), characteristic C-F coupling observed |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. The resulting spectra display characteristic absorption or scattering bands corresponding to specific functional groups and bond vibrations, serving as a molecular fingerprint.
For pyrazole derivatives containing thiazole scaffolds, FT-IR spectra typically exhibit characteristic bands for N-H stretching in the range of 3300–3340 cm⁻¹, C=C stretching at 1545–1550 cm⁻¹, and C=N stretching between 1620–1640 cm⁻¹. mdpi.com In more complex analogues, such as those incorporating a thiazolidin-4-one ring, a strong absorption band for the C=O group is observed around 1706 cm⁻¹. mdpi.com The analysis of these vibrational frequencies provides confirmatory evidence for the presence of key functional groups within the synthesized molecules. researchgate.net
| Compound Type | FT-IR Characteristic Bands (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| Pyrazole derivatives with thiazole scaffolds | 3300–3340 | N-H stretch | mdpi.com |
| 1620–1640 | C=N stretch | mdpi.com | |
| 1545–1550 | C=C stretch | mdpi.com | |
| Thiazolidin-4-one containing analogues | ~1706 | C=O stretch | mdpi.com |
Mass Spectrometry (LC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to confirm the molecular formula of the synthesized thiazole analogues. mdpi.comiucr.org The mass spectrum displays a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the expected molecular weight of the target molecule. nih.gov Analysis of the fragmentation patterns can also provide valuable structural information, revealing the stability of different parts of the molecule and the nature of the substituents. semanticscholar.org
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic methods provide crucial information about molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecule can be generated.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Single-crystal X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and dihedral angles, confirming the connectivity and geometry of the molecule. nih.gov For pyrazolyl-thiazole derivatives, these studies reveal the planarity of the heterocyclic rings and the spatial orientation of the substituent groups. iucr.orgrsc.org For example, in some triaryl-substituted 1-(thiazol-2-yl)-4,5-dihydropyrazole compounds, the dihydropyrazole ring is found to be effectively planar. iucr.org The analysis of these geometric parameters is crucial for understanding the steric and electronic effects within the molecule.
| Compound Analogue | Crystal System | Space Group | Key Geometric Features | Reference |
|---|---|---|---|---|
| A pyrazole derivative (Compound 4) | Triclinic | P1̄ | a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)° | nih.gov |
| A pyrazole derivative (Compound 5a) | Monoclinic | P2₁/n | a = 21.54552(17) Å, b = 7.38135(7) Å, c = 22.77667(19) Å, β = 101.0921(8)° | nih.gov |
Conformational Analysis and Torsional Relationships
X-ray crystallography also allows for a detailed conformational analysis, defining the torsional relationships between different parts of the molecule. For instance, in a complex analogue containing multiple fluorobenzene groups, the central part of the molecule, including the pyrazole and thiazole rings, was found to be nearly planar. nih.gov The twist angles between the various rings, such as the fluorophenyl groups relative to the core heterocyclic system, can be precisely determined. nih.gov This information is vital for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. In some cases, the pyrazole rings adopt an envelope conformation. nih.gov
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
The solid-state arrangement of 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole analogues is dictated by a complex interplay of non-covalent interactions. These interactions govern the molecular packing and crystal symmetry, ultimately influencing the material's physicochemical properties. The study of these intermolecular forces is a cornerstone of crystal engineering, which seeks to design materials with specific structures and functions. rsc.orgmdpi.com In the crystalline forms of pyrazolyl-thiazole derivatives, a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and weaker halogen and chalcogen bonds, play a crucial role in the formation of ordered supramolecular assemblies. rsc.org
Analysis of the crystal structures of these compounds reveals that even subtle changes in the substitution pattern on the heterocyclic rings can significantly alter the dominant intermolecular forces and the resulting crystal packing. Advanced computational methods such as Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, the quantum theory of atoms in molecules (AIM), and the noncovalent interaction index (NCIplot) are often employed to energetically analyze and visualize these structure-directing interactions. rsc.orgmdpi.com
Hydrogen Bonding
For instance, in the crystal structure of (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, pairs of C—H⋯O hydrogen bonds are responsible for generating inversion dimers. nih.gov These dimers are further linked by another pair of C—H⋯N hydrogen bonds, forming chains that propagate through the crystal. nih.gov Similarly, the structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine exhibits an intermolecular C–H···N hydrogen bond with a length of 3.468(2) Å. scispace.com In other analogues, intramolecular C—H⋯N interactions are also observed, which help to planarize the molecular conformation. iucr.org
| Compound | Interaction Type | Distance (Å) / Angle (°) | Resulting Motif | Reference |
|---|---|---|---|---|
| (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | C—H⋯O | Not specified | Inversion dimers | nih.gov |
| (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | C—H⋯N | Not specified | Chains | nih.gov |
| 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine | C–H···N | 3.468(2) Å, 157° | - | scispace.com |
| 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | C—H⋯S / C—H⋯F | Not specified | Three-dimensional array | iucr.orgnih.gov |
π-π Stacking Interactions
The prevalence of aromatic rings (phenyl, pyrazole, thiazole) in these molecules makes π-π stacking a significant structure-directing force. These interactions occur between the electron-rich π-systems of adjacent aromatic rings, contributing to the formation of stable, ordered assemblies.
A clear example is found in the crystal structure of 5-(4-fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. iucr.orgnih.gov In this compound, aromatic π–π stacking interactions between the pyrazole ring of one molecule and the tolyl ring of a neighboring molecule link the molecules into centrosymmetric dimers. iucr.orgnih.gov The centroid-to-centroid distance between these interacting rings is 3.649 Å, a typical value for such stabilizing interactions. nih.gov The planarity of the ring systems is crucial for effective stacking; in some analogues, the dihedral angle between the thiazole and pyrazole rings is as low as 6.6 (2)°, indicating the two rings are nearly coplanar and facilitating extended conjugation and interaction. nih.gov
| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Slippage (Å) | Resulting Motif | Reference |
|---|---|---|---|---|---|
| 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | Pyrazole and Tolyl | 3.649 | 0.765 | Centrosymmetric dimer | nih.gov |
Halogen and Chalcogen Bonding
In analogues containing halogen (F, Cl, Br) or chalcogen (S) atoms, specific σ-hole interactions known as halogen and chalcogen bonding can play a vital role in directing the supramolecular assembly. rsc.org These interactions involve an electropositive region (the σ-hole) on the outer surface of the halogen or chalcogen atom interacting with a nucleophile, such as a nitrogen or oxygen atom on an adjacent molecule. The existence and importance of these interactions are often confirmed through theoretical calculations and detailed analysis of the crystal packing. rsc.org For example, weak C—H⋯F and C—H⋯S interactions have been identified as linking molecules into a three-dimensional array. nih.gov
The combination of these varied intermolecular forces leads to the formation of complex and elegant supramolecular architectures. The assembly can range from simple zero-dimensional dimers to one-dimensional chains, two-dimensional sheets, and intricate three-dimensional networks. mdpi.comnih.gov Understanding how to control these interactions by modifying the molecular structure is a key objective in the rational design of new pyrazolyl-thiazole materials with desired solid-state properties.
Computational and Theoretical Investigations of 4 Phenyl 2 1h Pyrazol 1 Yl 1,3 Thiazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole systems at the atomic level. These theoretical studies provide a framework for interpreting experimental data and predicting molecular behavior.
Density Functional Theory (DFT) for Ground State Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For pyrazolyl-thiazole derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to determine the optimized ground state molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The electronic structure, including the distribution of electron density and electrostatic potential, is also elucidated, offering insights into the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and its ability to participate in chemical reactions. For pyrazolyl-thiazole systems, a smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule can be more easily polarized and is more likely to engage in charge transfer interactions. In studies of related thiazole (B1198619) derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 5.5 to 5.7 eV. nih.gov
| Computational Parameter | Description | Typical Values for Related Systems |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -5.5 to -6.3 eV nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -0.01 to -0.6 eV nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 5.5 to 5.7 eV nih.gov |
Vibrational Frequency Assignments and Potential Energy Distributions (PED)
Theoretical vibrational analysis is performed to understand the different vibrational modes of the molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the characteristic peaks observed in experimental infrared (IR) and Raman spectra. Potential Energy Distribution (PED) analysis is used to provide a quantitative description of each vibrational mode in terms of the contributions from different internal coordinates, such as bond stretching, angle bending, and torsional motions. This detailed assignment is essential for a complete understanding of the molecule's vibrational properties.
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein receptor.
Prediction of Binding Affinities and Modes of Interaction with Receptor Proteins
Molecular docking simulations are employed to predict the binding affinities and interaction modes of pyrazolyl-thiazole derivatives with various receptor proteins. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in studies of related compounds, docking has been used to investigate interactions with targets like phosphodiesterase 3 (PDE3). ekb.eg The results of these simulations, often expressed as a binding energy or docking score, help to rationalize the observed biological activities and guide the design of new, more potent inhibitors. ekb.eg
| Docking Parameter | Description | Significance |
| Binding Affinity (kcal/mol) | The strength of the binding interaction between the ligand and the receptor. | A lower value indicates a stronger, more favorable interaction. |
| Binding Mode | The specific orientation and conformation of the ligand within the receptor's active site. | Reveals key amino acid residues involved in the interaction. |
| Intermolecular Interactions | Types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Essential for the stability of the ligand-receptor complex. |
In Silico Elucidation of Proposed Mechanisms of Action
Computational, or in silico, studies play a pivotal role in hypothesizing and understanding the mechanisms of action for novel chemical entities. For systems based on the this compound scaffold, molecular docking is a primary tool used to predict binding interactions with various biological targets. These studies provide insights into the plausible modes of action, guiding further experimental validation.
Derivatives of the pyrazolyl-thiazole core have been investigated for a range of biological activities, with docking studies suggesting several potential mechanisms. For instance, N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives have shown potential as antifungal and antitubercular agents. grafiati.com In silico analyses of these compounds revealed significant docking scores with Candida albicans sterol 14-α demethylase (CYP51) and Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), suggesting these enzymes as likely targets. grafiati.com Similarly, other studies on pyrazole-thiazole hybrids have identified Dihydrofolate Reductase (DHFR) as a potential target for antimicrobial activity. chemrj.orgnih.gov The binding energy calculations from these docking simulations help to rank compounds and understand the key structural features responsible for potent inhibition. chemrj.org
In the context of anti-inflammatory action, pyrazolyl-thiazole analogues have been modeled against cyclooxygenase (COX-2) enzymes. researchgate.net Furthermore, certain 2-(1H-pyrazol-1-yl)-4-phenylthiazole derivatives were designed as inhibitors of phosphodiesterase 3 (PDE3), a target for cardiotonic agents. researchgate.net Docking studies of these compounds within the PDE3 protein model helped to substantiate their mechanism of action as inhibitors. researchgate.net These computational approaches allow researchers to visualize the binding modes, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts within the active site, and rationalize the observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. researchgate.net
For thiazole derivatives, including those with pyrazole (B372694) moieties, several QSAR models have been developed to predict their biological efficacy against various targets. researchgate.net These models are built by calculating a range of molecular descriptors for a series of compounds and then using statistical methods to find the best correlation with their measured biological activities.
The process involves selecting relevant descriptors that encode topological, electronic, geometric, and physicochemical properties of the molecules. Common descriptors include molar refractivity (MR), LogP (a measure of lipophilicity), and quantum chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then employed to generate the predictive models.
For a series of thiazole derivatives studied as PIN1 inhibitors, an MLR model showed satisfactory performance using MR, LogP, ELUMO, and the Kier flexibility index (J) as descriptors. The statistical quality of these models is assessed through various validation metrics, including the coefficient of determination (R²), the cross-validation coefficient (R²cv), and the predictive power on an external test set (R²test). Such validated models can reliably predict the biological efficacy of newly designed this compound analogues, thereby streamlining the discovery process.
The Klopman-Peradejordi-Gómez (KPG) methodology is a specific, model-based QSAR approach that correlates biological activity with a set of local atomic reactivity indices. This method is predicated on the idea that the biological effect arises from weak, non-covalent interactions between a drug molecule and a biological receptor.
The KPG method defines a common molecular skeleton for the series of compounds under investigation and calculates various quantum-chemical local atomic reactivity indices for the atoms within this skeleton. These indices, which can include local atomic electronic chemical potential, local atomic hardness, and superdelocalizabilities, quantify the propensity of each atom to engage in different types of interactions (e.g., electrostatic, covalent). The methodology then generates a linear equation relating the biological activity to these calculated indices.
A key aspect of the KPG method is its ability to provide a detailed interpretation of the drug-receptor interaction at an atomic level. By identifying which local atomic indices are significant in the final QSAR equation, the method allows researchers to hypothesize the nature of the specific atom-site interactions that are crucial for biological activity. This approach is particularly suited for understanding the subtle electronic and steric effects that govern the efficacy of compounds like this compound and its derivatives.
Analysis of Non-Covalent Interactions
Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules in the solid state and are crucial for molecular recognition at biological receptor sites. For pyrazolyl-thiazole systems, techniques such as X-ray crystallography, Hirshfeld surface analysis, and computational chemistry are used to analyze these weak forces.
The crystal structures of this compound derivatives reveal a variety of non-covalent interactions that direct their supramolecular assembly. Hydrogen bonds, although sometimes weak (C–H···O and C–H···N), often play a significant role in stabilizing the crystal lattice, forming dimers or extended chains. In the absence of strong hydrogen bond donors, weaker interactions like C–H···π contacts become important, where a hydrogen atom interacts with the electron cloud of an aromatic ring.
| Interaction Type | Description | Typical Atoms/Groups Involved | Significance in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom like O or N. | C–H···N, C–H···O | Formation of dimers and chains, stabilization of crystal lattice. |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl-Phenyl, Phenyl-Thiazole, Pyrazole-Phenyl | Governs the packing of aromatic moieties, contributing to crystal stability. |
| C–H···π Interactions | Interaction of a C-H bond with a π-system. | Aliphatic/Aromatic C-H and Phenyl/Thiazole rings | Links molecules into larger supramolecular architectures. |
| Halogen Bonding | Interaction involving a halogen atom as an electrophilic species. | C-Br, C-Cl with N, O, or S atoms | Can be a significant structure-directing force in halogenated derivatives. |
To gain deeper insight into the nature and strength of non-covalent interactions, advanced computational techniques are employed. Reduced Density Gradient (RDG) analysis, often visualized through Non-Covalent Interaction (NCI) plots, is a method based on electron density (ρ) and its gradient. This technique allows for the visualization of non-covalent interactions in real space.
NCI plots typically show isosurfaces colored according to the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix. Large negative values (blue surfaces) indicate strong attractive interactions like hydrogen bonds, values near zero (green surfaces) represent weak van der Waals interactions, and large positive values (red surfaces) signify steric repulsion. This analysis has been used to confirm the existence and importance of halogen and chalcogen bonding in pyrazolyl-thiazole derivatives.
The Natural Bond Orbital (NBO) analysis is another theoretical method used to study charge delocalization and intramolecular interactions. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability of the molecule arising from hyperconjugation and electron delocalization. This provides a quantitative measure of the electronic communication between the different heterocyclic and aromatic rings within the this compound system.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of essential structural features responsible for a molecule's biological activity. nih.govjuniperpublishers.com This computational approach distills the complex three-dimensional structure of active molecules into a simplified model representing the key steric and electronic properties required for optimal interaction with a specific biological target. nih.gov For heterocyclic systems like this compound, which are rich in pharmacophoric features, this technique is instrumental in guiding the rational design of new, more potent therapeutic agents. globalresearchonline.netrsc.org
The process involves aligning a set of active compounds and abstracting their common chemical features, such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). nih.govlew.ro The resulting model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. nih.govfrontiersin.org Furthermore, pharmacophore models are often integrated with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies to create a predictive tool that correlates the 3D properties of molecules with their biological activities. nih.govnih.gov
In the context of pyrazolyl-thiazole derivatives, pharmacophore modeling has been successfully applied to design inhibitors for various therapeutic targets, including protein kinases. For instance, a study on thiazole derivatives as Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) inhibitors led to the development of a five-point pharmacophore model, designated ADRRR.2. lew.ro This model identified a specific arrangement of features crucial for inhibitory activity.
| Pharmacophore Feature | Count | Description |
|---|---|---|
| Hydrogen Bond Acceptor (A) | 1 | Represents a site that can accept a hydrogen bond from the biological target. |
| Hydrogen Bond Donor (D) | 1 | Indicates a site that can donate a hydrogen bond to the target. |
| Aromatic Ring (R) | 3 | Represents aromatic moieties that can engage in hydrophobic or π-π stacking interactions. |
The predictive power of a pharmacophore model is rigorously evaluated through statistical validation. An atom-based 3D-QSAR model associated with the ADRRR.2 hypothesis demonstrated significant statistical reliability for both the training set (compounds used to build the model) and the test set (compounds used to validate the model). lew.ro
| Parameter | Training Set | Test Set | Description |
|---|---|---|---|
| R-squared (R²) | 0.839 | - | The coefficient of determination, indicating the goodness of fit of the model. |
| Standard Deviation (SD) | 0.132 | - | The standard error of the estimate. |
| Q-squared (Q²) | - | 0.569 | The predictive ability of the model, determined by cross-validation. |
| Pearson-R | - | 0.825 | The correlation between predicted and observed activities for the test set. |
This validated model provides valuable insights into the structure-activity relationships of thiazole derivatives, allowing researchers to predict the activity of newly designed compounds. lew.roresearchgate.net The approach of designing hybrid molecules by merging known pharmacophores is another powerful strategy. For example, novel pyrazole-thiazole derivatives have been designed as potential anticancer agents by combining the structural features of known inhibitors like rosiglitazone (B1679542) and celecoxib. nih.gov Similarly, the pharmacophoric properties of pyrazole and 1,3,4-thiadiazol have been exploited to design novel inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov
By understanding the crucial pharmacophoric features of the this compound scaffold and its analogs, computational chemists can effectively guide synthetic efforts, prioritizing the development of compounds with an enhanced likelihood of therapeutic success. nih.govmdpi.com
Biological Activities and Molecular Mechanisms of Action for 4 Phenyl 2 1h Pyrazol 1 Yl 1,3 Thiazole Analogues
Antimicrobial Efficacy
Derivatives of 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. The unique combination of the pyrazole (B372694) and thiazole (B1198619) rings appears to be crucial for their antimicrobial action, with various substitutions on these rings modulating the potency and spectrum of activity.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
A number of studies have highlighted the potential of this compound analogues as antibacterial agents. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a series of pyrazole-linked phenylthiazole derivatives were synthesized and screened for their antimicrobial activity, with the most active compound showing a promising Minimum Inhibitory Concentration (MIC) of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Another study on pyrazole derivatives containing a thiazole scaffold found that most of the synthesized compounds exhibited good-to-moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com The antibacterial activity is often influenced by the nature and position of substituents on the phenyl and pyrazole rings.
| Compound Analogue | Bacterial Strain | MIC (μg/mL) | Reference |
| Pyrazole-linked phenylthiazole | Staphylococcus aureus (MRSA, ATCC 43300) | 4 | researchgate.net |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivative | Staphylococcus aureus MTCC 96 | 1.9 - 7.8 | nih.gov |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivative | Micrococcus luteus MTCC 2470 | 1.9 - 7.8 | nih.gov |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivative | Klebsiella planticola MTCC 530 | 1.9 - 7.8 | nih.gov |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivative | Escherichia coli MTCC 739 | 1.9 - 7.8 | nih.gov |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivative | Pseudomonas aeruginosa MTCC 2453 | 1.9 - 7.8 | nih.gov |
| Thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | Escherichia coli | 5 - 10 | nih.gov |
| Thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | Pseudomonas aeruginosa | 5 - 10 | nih.gov |
| Thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | Staphylococcus aureus | 5 - 10 | nih.gov |
Antifungal Activity
The antifungal potential of this compound analogues has been well-documented, particularly against Candida species. Research has shown that certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibit promising inhibitory activity against Candida albicans, with MIC values as low as 3.9 μg/mL, which is significantly lower than the reference drug fluconazole (15.62 μg/mL). nih.govnih.gov The antifungal activity is often associated with the inhibition of fungal lanosterol C14α-demethylase, a key enzyme in ergosterol biosynthesis. nih.gov Another study identified a novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), which demonstrated a broad-spectrum antifungal activity with a MIC against C. albicans as low as 0.0625 μg/ml. frontiersin.org
| Compound Analogue | Fungal Strain | MIC (μg/mL) | Reference |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans ATCC 10231 | 3.9 | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | Candida albicans ATCC 10231 | 7.81 | nih.gov |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Candida albicans | 0.0625 | frontiersin.org |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivative | Aspergillus niger | 3.9 - 11.3 | nih.gov |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivative | Candida albicans | 3.9 - 11.3 | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis Strains
Several analogues of this compound have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A pyrazole-linked thiazole hybrid featuring a meta-chloro substitution on the phenyl ring demonstrated significant activity with MIC values of 1.16 µM against drug-susceptible M. tuberculosis (D-MTB) and 0.72 µM against Mycobacterium bovis BCG (D-BCG). cbijournal.com The presence and position of halogen substituents on the phenyl ring appear to play a critical role in the antitubercular potency of these compounds. cbijournal.com Research into pyrazole-4-carboxamide derivatives also identified compounds with potent activity against the M. tuberculosis H37Rv strain. japsonline.com
| Compound Analogue | Mycobacterium Strain | MIC | Reference |
| Pyrazole-linked thiazole hybrid (meta-chloro substituted) | M. tuberculosis (D-MTB) | 1.16 µM | cbijournal.com |
| Pyrazole-linked thiazole hybrid (meta-chloro substituted) | M. bovis BCG (D-BCG) | 0.72 µM | cbijournal.com |
| 3,5-[(sub)phenyl]-1H-pyrazole containing N1-isonicotinoyl products | M. tuberculosis H37Rv | 31.34 µM (99% inhibition) | researchgate.net |
| Imidazole-thiosemicarbazide derivative (ITD-13) | M. tuberculosis H37Rv | 15.62 µg/mL | mdpi.com |
Antiviral Potential
The antiviral properties of this compound analogues have been explored, with a particular focus on the inhibition of human immunodeficiency virus (HIV).
Inhibition of Human Immunodeficiency Virus (HIV) Replication
Research has identified several pyrazole and thiazole-containing compounds with anti-HIV activity. A study on new oxadiazole and thiazole analogs found that two compounds exhibited anti-HIV-1 activity with EC50 values of 1.79 and 2.39 μM. researchgate.net Another study focusing on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors reported several analogues with potent antiviral activities, with EC50 values ranging from 3.13 μM to 14.81 μM against the HIV-1 NL4-3 virus. nih.govnih.gov These findings suggest that the this compound scaffold and related structures could serve as a starting point for the development of novel anti-HIV agents.
| Compound Analogue | Virus Strain | EC50 (μM) | Reference |
| Thiazole analog 13 | HIV-1 | 1.79 | researchgate.net |
| Thiazole analog 14 | HIV-1 | 2.39 | researchgate.net |
| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivative (6a-9) | HIV-1 NL4-3 | 3.13 | nih.govnih.gov |
| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivative (6a-10) | HIV-1 NL4-3 | 3.30 | nih.govnih.gov |
| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivative (5b) | HIV-1 NL4-3 | 3.30 | nih.govnih.gov |
| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivative (6a-11) | HIV-1 NL4-3 | 3.46 | nih.govnih.gov |
Anticancer and Antiproliferative Properties
Analogues of this compound have demonstrated significant potential as anticancer and antiproliferative agents. These compounds have been shown to inhibit the growth of various cancer cell lines, often with high potency.
A study on thiazolyl-pyrazoline derivatives revealed a compound that displayed potent EGFR TK inhibitory activity with an IC50 of 0.06 µM and significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 of 0.07 µM. srrjournals.com Another series of newly synthesized thiazole derivatives showed that one compound, in particular, exhibited efficient cytotoxic activity toward MCF-7 and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov
| Compound Analogue | Cancer Cell Line | IC50 (μM) | Reference |
| 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | MCF-7 (Breast) | 0.07 | srrjournals.com |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 | mdpi.com |
| Thiazole derivative (4) | MCF-7 (Breast) | 5.73 | nih.gov |
| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 | mdpi.com |
| Spiro-acenaphthylene tethered- nih.govnih.govsrrjournals.com-thiadiazole (compound 1) | RXF393 (Renal) | 7.01 | mdpi.com |
| 2-adamantyl-5-arylthiazolyl-1,3,4-oxadiazole (7j) | HepG2 (Liver) | 4.8 | researchgate.net |
| 2-adamantyl-5-arylthiazolyl-1,3,4-oxadiazole (7a) | HepG2 (Liver) | 8.1 | researchgate.net |
| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol (82f) | - | 63.11 µg/mL | researchgate.net |
| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline (82g) | - | 67.93 µg/mL | researchgate.net |
Inhibition of Proliferation in Various Cancer Cell Lines
The antiproliferative activity of this compound analogues has been a primary focus of research, demonstrating notable efficacy against a range of cancer cell lines. Studies have shown that these compounds can inhibit cancer cell proliferation, positioning them as potential candidates for development as anticancer agents. smolecule.com
Newly synthesized thiazole derivatives have exhibited cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com For instance, certain 1H-benzofuro[3,2-c]pyrazole derivatives, which share structural similarities, have shown high potency against leukemia (K562) and lung tumor (A549) cells. mdpi.com Specifically, compound 4a was found to be highly active against K562 and A549 cells, while compound 5b was even more potent against the same cell lines. mdpi.com
Furthermore, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives displayed significant cytotoxicity against MCF-7, A549, and prostate cancer (PC-3) cell lines. rsc.orgnih.gov The presence of chlorophenyl, thiazole, and sulfonamide groups was found to enhance this cytotoxic effect. rsc.orgnih.gov In another study, novel coumarin derivatives linked to 1,3-thiazoles or 1,3,4-thiadiazoles showed remarkable activity against a broad spectrum of cancer cell lines. nih.gov For example, thiosemicarbazone derivative 6 demonstrated lethality against melanoma (MDA-MB-435) and renal cancer (A498) cell lines. nih.gov
The following table summarizes the inhibitory activity of selected this compound analogues and related derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| Thiazole derivatives (4a-c, 5) | Breast (MCF-7), Liver (HepG2) | Antiproliferative activity | mdpi.com |
| 1H-benzofuro[3,2-c]pyrazole (4a) | Leukemia (K562), Lung (A549) | Highly active (GI50 = 0.26 µM for K562, 0.19 µM for A549) | mdpi.com |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (5b) | Leukemia (K562), Lung (A549) | Highly potent (GI50 = 0.021 µM for K562, 0.69 µM for A549) | mdpi.com |
| 1,3,5-trisubstituted-1H-pyrazoles (4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b) | Breast (MCF-7) | Significant cytotoxicity (IC50: 3.9–35.5 μM) | rsc.orgnih.gov |
| Thiosemicarbazone derivative (6) | Melanoma (MDA-MB-435), Renal (A498) | Lethal effect | nih.gov |
| Pyrazolyl-thiazolidinone (16a, 16b, 18f) | Breast (MCF-7), Lung (A549) | Potent inhibition | researchgate.net |
Induction of Apoptosis Mechanisms
The anticancer activity of these analogues is often mediated through the induction of apoptosis, or programmed cell death. Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown their ability to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.orgnih.gov Concurrently, these compounds have been found to inhibit the anti-apoptotic protein Bcl-2, a key regulator of apoptosis. rsc.orgnih.gov This dual action effectively shifts the cellular balance towards apoptosis, leading to the elimination of cancer cells.
Furthermore, certain compounds in this class have been shown to induce DNA damage, as evidenced by an increase in comet tail length in comet assays. rsc.orgnih.gov This genotoxic stress can trigger DNA damage response pathways, which in turn can lead to cell cycle arrest and apoptosis. nih.gov Molecular docking studies have confirmed the high binding affinity of some of these derivatives to the Bcl-2 protein, supporting their role as effective inhibitors of this anti-apoptotic regulator. rsc.orgnih.gov
Anti-inflammatory Investigations
In addition to their anticancer properties, this compound analogues have demonstrated significant anti-inflammatory potential.
Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition
A key mechanism underlying the anti-inflammatory effects of these compounds is their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory response. Several studies have focused on the design and synthesis of thiazole and pyrazole derivatives as COX inhibitors. nih.govnih.gov
Some of these analogues have been identified as selective COX-2 inhibitors. researchgate.netnih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs, as COX-2 is primarily induced at sites of inflammation, while COX-1 is involved in maintaining normal physiological functions. Therefore, selective COX-2 inhibition can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. For example, certain pyrazolyl-thiazolidinone/thiazole derivatives have shown high COX-2 selectivity. researchgate.net
The table below presents the COX inhibitory activity of selected analogues.
| Compound/Derivative | Target Enzyme | Inhibitory Activity | Selectivity | Reference |
| Thiazolo-celecoxib analogues | COX-1/COX-2 | Inhibitory activity | Varies | nih.gov |
| Pyrazole and Pyrano[2,3-c]pyrazoles | COX-2 | Selective inhibition | High | nih.gov |
| Pyrazolyl-thiazolidinone (16a) | COX-2 | High inhibition | S.I. = 134.6 | researchgate.net |
| Pyrazolyl-thiazolidinone (16b) | COX-2 | High inhibition | S.I. = 26.08 | researchgate.net |
| Pyrazolyl-thiazolidinone (18f) | COX-2 | High inhibition | S.I. = 42.13 | researchgate.net |
| Pyrazole clubbed thiazole (5m) | COX-2 | Significant inhibition (IC50 = 87.74 nM) | S.I. = 2.05 | nih.gov |
5-Lipooxygenase (5-LOX) Inhibition
The anti-inflammatory profile of these compounds is further broadened by their activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. While much of the research has focused on COX inhibition, some studies have also investigated the 5-LOX inhibitory potential of related heterocyclic compounds. For instance, novel 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones have been evaluated for their LOX inhibitory activities, with some compounds showing moderate to low inhibition. nih.gov Research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has also identified them as potent 15-lipoxygenase inhibitors, a related enzyme in the lipoxygenase family. tandfonline.com
Antiparasitic Efficacy
Analogues of this compound have also emerged as promising candidates for the development of new antiparasitic agents.
Activity against Trypanosomatids (e.g., Trypanosoma cruzi, Leishmania spp.)
Several studies have reported the efficacy of thiazole and pyrazole derivatives against kinetoplastid parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species, which cause leishmaniasis. nih.govunl.pt
Newly synthesized naphthyl-thiazole derivatives have demonstrated cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. unl.pt Similarly, 4-phenyl-1,3-thiazole-2-amines have been identified as good scaffolds for the development of new antileishmanial agents, with some compounds exhibiting significant activity against the promastigote form of L. amazonensis. nih.gov
In the context of Chagas disease, novel pyrazole-thiadiazole derivatives have shown potent activity against intracellular amastigotes of T. cruzi. mdpi.comresearchgate.net Some of these compounds were also effective against the trypomastigote form of the parasite. researchgate.net The bioisosteric replacement of other heterocyclic rings with a 1,3-thiazole moiety has been explored as a strategy to enhance anti-T. cruzi activity, although in some cases, the resulting 1,3-thiazole derivatives were found to be inactive. oatext.com
The following table summarizes the antiparasitic activity of selected analogues.
| Compound/Derivative | Parasite | Form | Activity | Reference |
| Naphthyl-thiazoles (1b, 1j, 2l) | L. amazonensis, T. cruzi | Amastigotes | Inhibition potential | unl.pt |
| 4-phenyl-1,3-thiazol-2-amine (6) | L. amazonensis | Promastigotes | IC50 = 20.78 µM | nih.gov |
| 4-phenyl-1,3-thiazol-2-amine (3) | L. amazonensis | Promastigotes | IC50 = 46.63 µM | nih.gov |
| Pyrazole-thiadiazole (1c) | T. cruzi | Intracellular amastigotes, Trypomastigotes | Active | researchgate.net |
| Pyrazole-thiadiazole (2k) | T. cruzi | Intracellular amastigotes | Potent activity | researchgate.net |
Activity against Plasmodium spp.
While research into the antimalarial potential of the specific this compound scaffold is not extensively documented in publicly available literature, broader studies on related pyrazole and thiazole derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
One study investigated a series of 5-anilino-3-(hetero)arylpyrazoles and identified compounds with micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, certain derivatives demonstrated improved antiplasmodial properties with the introduction of a 4-nitrophenyl substituent at position 3 of the pyrazole ring. nih.gov Another study on pyrimidine and pyrazole derivatives also reported micromolar activity against P. falciparum strains. nih.gov
Furthermore, a series of thiazole analogues were evaluated for their in vitro activity against the chloroquine-sensitive P. falciparum 3D7 strain, revealing that modifications to the N-aryl amide group linked to the thiazole ring were significant for antimalarial potency. nih.gov A separate study synthesized 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one and other pyrazoline-based compounds, with some derivatives inhibiting parasite growth by over 80%. researchgate.net
These findings suggest that the pyrazole and thiazole moieties are valuable pharmacophores for the design of new antimalarial agents. Although direct evidence for the this compound core is limited, the activity of structurally related compounds provides a strong rationale for the future investigation of its analogues against Plasmodium spp.
Enzyme Inhibition Studies beyond Antiproliferation
Analogues of this compound have been the subject of various enzyme inhibition studies, revealing their potential to target specific enzymes involved in a range of physiological processes beyond cell proliferation.
A series of novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives have been designed and evaluated for their inhibitory activity against human phosphodiesterase 3A (PDE3A) and 3B (PDE3B). nih.gov The entire set of targeted analogues demonstrated considerable inhibition of PDE3A over PDE3B.
One of the most potent compounds in the series, compound 6d , exhibited an IC50 value of 0.24 ± 0.06 μM for PDE3A, showing significant selectivity over PDE3B (IC50 = 2.34 ± 0.13 μM). nih.gov This selective inhibition of PDE3A suggests potential applications for these compounds as cardiotonic agents. nih.gov
Table 1: Inhibitory Activity of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole Analogues against PDE3A and PDE3B
| Compound | R | PDE3A IC50 (μM) | PDE3B IC50 (μM) |
|---|---|---|---|
| 6a | H | 0.89 ± 0.08 | 7.82 ± 0.11 |
| 6b | 4-F | 0.42 ± 0.11 | 4.16 ± 0.09 |
| 6c | 4-Cl | 0.31 ± 0.04 | 3.54 ± 0.15 |
| 6d | 4-Br | 0.24 ± 0.06 | 2.34 ± 0.13 |
| 6e | 4-CH3 | 0.76 ± 0.09 | 6.45 ± 0.18 |
| 6f | 4-OCH3 | 1.24 ± 0.13 | 9.28 ± 0.07 |
| 6g | 4-NO2 | 2.18 ± 0.05 | 11.36 ± 0.12 |
| 6h | 3-F | 0.55 ± 0.03 | 5.12 ± 0.04 |
| 6i | 3-Cl | 0.48 ± 0.07 | 4.88 ± 0.16 |
| 6j | 3-Br | 0.37 ± 0.12 | 3.91 ± 0.08 |
| 6k | 3-CH3 | 0.92 ± 0.14 | 7.15 ± 0.13 |
| 6l | 3-OCH3 | 1.86 ± 0.06 | 10.14 ± 0.17 |
| 6m | 3-NO2 | 3.42 ± 0.16 | 14.22 ± 0.06 |
| 6n | 2-F | 0.68 ± 0.10 | 6.24 ± 0.10 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
A study on novel thiazolyl-pyrazoline derivatives identified several compounds with notable AChE inhibitory activity. For example, 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole was found to be the most effective AChE inhibitor in its series, with an inhibition of 38.5±2.85%. nih.gov
Another study focused on pyrazoline derivatives reported that 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline exhibited significant AChE inhibitory action with an IC50 value of 0.040 μM, which is comparable to the standard drug donepezil (IC50 = 0.021 μM). nih.govacs.org The inhibitory potency was found to be dependent on the substituent at the phenyl moiety attached to the pyrazoline ring. nih.govacs.org
Furthermore, a series of N-acyl-4-phenylthiazole-2-amines were synthesized and evaluated as AChE inhibitors, with one compound, 8c , demonstrating an IC50 of 0.51 μM, which was better than the reference drugs rivastigmine and Huperzine-A. nih.gov These findings underscore the potential of the broader class of pyrazole- and thiazole-containing compounds as sources for novel AChE inhibitors.
The inhibition of bacterial DNA gyrase B, a crucial enzyme for bacterial DNA replication, is a key target for antibacterial drug development. While direct studies on this compound analogues are limited, research on related pyrazole and thiazole structures suggests potential activity.
A study on novel pyrazole derivatives incorporating a thiazol-4-one moiety identified them as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov Compound 7b from this series, a pyrazole containing a thiophene-3-carboxylate derivative, showed high activity against all tested pathogens with MIC values ranging from 0.22 to 0.25 μg/mL. nih.gov
Another investigation into N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues as potential DNA gyrase inhibitors found that compound 3k strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 μg/mL and 0.25 μg/mL, respectively.
Additionally, a series of 4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated as DNA gyrase inhibitors. One compound from this series exhibited potent anti-Gram-positive bacterial activity with a MIC value of 0.39 μg/mL and was a potent inhibitor of both B. subtilis and S. aureus DNA gyrase with an IC50 of 0.125 μg/mL. researchgate.net
Aurora-A kinase is a critical enzyme in cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. A study on novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives, which are structurally related to the this compound scaffold, has demonstrated their potential as Aurora-A kinase inhibitors.
In this study, compound P-6 was identified as a potent inhibitor of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. researchgate.net This compound also exhibited significant cytotoxicity against HCT 116 and MCF-7 cancer cell lines, with IC50 values of 0.37–0.44 μM. researchgate.net
Table 2: Aurora-A Kinase Inhibitory Activity and Cytotoxicity of a 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Analogue
| Compound | Aurora-A Kinase IC50 (µM) | HCT 116 IC50 (µM) | MCF-7 IC50 (µM) |
|---|
Data sourced from the Journal of Molecular Structure. researchgate.net
Other Biological Effects
In addition to the specific enzyme inhibitory activities mentioned above, analogues of this compound have been reported to possess other significant biological effects, particularly antimicrobial and antifungal activities.
A study on 2,4-disubstituted thiazolyl pyrazole derivatives found that most of the synthesized compounds showed good-to-moderate activity against both Gram-positive and Gram-negative bacteria. researchgate.net The nature of the substituent on the phenyl ring was found to play an important role in determining the biological activity. researchgate.net
Another series of pyrazolyl–thiazole derivatives of thiophene were evaluated for their antimicrobial activities against various bacterial and fungal strains, demonstrating significant zones of inhibition and low minimum inhibitory concentrations (MIC). nih.gov
Furthermore, a novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, showed high-efficiency, broad-spectrum, and specific activities. The minimum inhibitory concentration of this compound against pathogenic fungi was between 0.0625-4 μg/ml in vitro.
These findings highlight the broad-spectrum antimicrobial potential of the pyrazole-thiazole scaffold and suggest that analogues of this compound could be further explored for the development of new anti-infective agents.
Fibrinogen Receptor Antagonism
Comprehensive searches of scientific literature did not yield specific studies detailing the activity of this compound analogues as fibrinogen receptor antagonists. While various pyrazole and thiazole derivatives have been investigated for antiplatelet activities, research directly linking this specific chemical scaffold to the antagonism of the fibrinogen receptor (GPIIb/IIIa) is not prominently available in the reviewed sources.
Plant Growth Regulatory Effects
Certain pyrazole derivatives have been identified as effective regulators of plant growth, exhibiting auxin-like and cytokinin-like activities that can significantly influence the development of plants such as wheat (Triticum aestivum L.). mdpi.comnih.govnih.gov
Studies on wheat seedlings (cultivar Antonivka) have demonstrated that synthetic low molecular weight heterocyclic pyrazole compounds, at a concentration of 10⁻⁸M, produce a stimulating effect on both morphometric and biochemical parameters. mdpi.comnih.gov
Morphometric Effects: The application of these pyrazole derivatives resulted in significant enhancements in root and shoot development, with effects that were comparable to or exceeded those of the natural plant hormone auxin (Indole-3-acetic acid or IAA). mdpi.comnih.gov The observed increases in morphometric parameters of 6-week-old wheat seedlings are summarized below. mdpi.comnih.gov
| Morphometric Parameter | Average Increase (%) Compared to Control |
|---|---|
| Total Number of Roots | 31 - 54% |
| Total Length of Roots | 39 - 104% |
| Length of the Longest Root | 53 - 66% |
Biochemical Effects: The pyrazole derivatives also demonstrated a cytokinin-like effect by increasing the content of photosynthetic pigments in the leaves of wheat seedlings. mdpi.comnih.gov This leads to enhanced photosynthetic capability and is a key indicator of improved plant health and vigor. The average increases in various pigments are detailed in the following table. mdpi.comnih.gov
| Biochemical Parameter (Photosynthetic Pigment) | Average Increase (%) Compared to Control |
|---|---|
| Chlorophyll a | 15 - 34% |
| Chlorophyll b | 10 - 61% |
| Total Chlorophylls (a+b) | 16 - 34% |
| Carotenoids | 14 - 28% |
The precise molecular mechanisms underlying these growth-regulating effects are thought to be analogous to those of natural auxins. mdpi.comnih.gov It is hypothesized that these synthetic pyrazole derivatives interact with the plant's hormone signaling network. mdpi.comnih.gov The proposed mechanism involves the regulation of key auxin-binding proteins (ABPs), which may function as auxin receptors involved in hormone signaling and transport. mdpi.com
By interacting with these receptors, the pyrazole compounds can influence auxin response transcription factors (ARFs). These factors bind to specific promoter elements in early auxin response genes, thereby modulating the expression of proteins responsible for critical processes like plant cell division and elongation. mdpi.com An alternative or complementary mechanism could involve the inhibition of IAA-oxidase, a key enzyme responsible for the degradation of auxin. mdpi.com By inhibiting this enzyme, the pyrazole derivatives would increase the endogenous levels of auxin in the plant cells, leading to the observed stimulation of growth. mdpi.com
Structure Activity Relationship Sar Studies for 4 Phenyl 2 1h Pyrazol 1 Yl 1,3 Thiazole Derivatives
Impact of Substituent Nature and Position on Efficacy
The biological activity of 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole analogues is highly sensitive to the nature and placement of substituents on the peripheral phenyl ring. Modifications at this position can profoundly alter the electronic, steric, and hydrophobic properties of the entire molecule, thereby influencing its interaction with biological targets.
The electronic properties of substituents on the phenyl ring are a key determinant of biological efficacy. Research has consistently shown that the presence of electron-withdrawing groups (EWGs) often enhances the bioactivity of these compounds, particularly their antimicrobial effects. rsc.org For instance, derivatives featuring a nitro group (NO₂), a strong EWG, at the para or meta positions of the phenyl ring have demonstrated substantial antimicrobial activity. rsc.orgnih.gov The increased electrophilicity imparted by these groups is thought to facilitate stronger interactions with microbial targets, such as enzyme active sites. rsc.org Another example includes a derivative with a trifluoromethyl (-CF₃) group, which was found to be a potent dual inhibitor of α-glucosidase and urease. mdpi.com
Conversely, the introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) has also been studied. nih.gov While these groups can also contribute to activity, SAR analyses often reveal that strong EWGs lead to more pronounced effects in certain assays, such as antimicrobial screening. rsc.org
Table 1: Effect of Electronic Substituents on the Antimicrobial Activity of Pyrazolyl-Thiazole Derivatives
| Compound ID (Reference) | Substituent (R) on Phenyl Ring | Position | Electronic Effect | Observed Activity |
|---|---|---|---|---|
| 7b nih.gov | -NO₂ | para (4-) | Strong Electron-Withdrawing | Substantial activity against B. subtilis and B. megaterium rsc.org |
| 7c nih.gov | -NO₂ | meta (3-) | Strong Electron-Withdrawing | Substantial activity against B. subtilis and B. megaterium rsc.org |
| 6 mdpi.com | -CF₃ | Not specified | Strong Electron-Withdrawing | Potent dual inhibitor of α-glucosidase and urease mdpi.com |
| 7a nih.gov | -OCH₃ | para (4-) | Electron-Donating | Evaluated for antimicrobial and antioxidant activities nih.gov |
| 7g nih.gov | -CH₃ | para (4-) | Electron-Donating | Evaluated for antimicrobial and antioxidant activities nih.gov |
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. In the context of this compound derivatives, halogenation of the phenyl ring has proven to be a successful strategy for enhancing biological activity. rsc.org
Derivatives substituted with halogens such as fluorine (-F), chlorine (-Cl), and bromine (-Br) at the para-position of the phenyl ring have shown significant antimicrobial efficacy. rsc.orgnih.gov The positive impact of halogens can be attributed to a combination of their electron-withdrawing nature and their ability to form halogen bonds, which can contribute to target binding affinity. For example, compounds containing 4-fluorophenyl, 4-chlorophenyl, and 2,5-difluorophenyl groups have demonstrated significant antibacterial and antifungal activities. growingscience.com
Table 2: Influence of Halogen Substituents on Antimicrobial Activity
| Compound ID (Reference) | Substituent (R) on Phenyl Ring | Position | Observed Activity |
|---|---|---|---|
| 7d nih.gov | -F | para (4-) | Significant antimicrobial activity rsc.org |
| 7e nih.gov | -Cl | para (4-) | Significant antimicrobial activity rsc.org |
| 7f nih.gov | -Br | para (4-) | Significant antimicrobial activity rsc.org |
| 5d growingscience.com | -F | para (4-) | Significant antibacterial and antifungal activity growingscience.com |
| 5h growingscience.com | -F | di-substituted (2,5-) | Significant antibacterial and antifungal activity growingscience.com |
Beyond electronic effects, the size, shape, and three-dimensional arrangement of substituents play a critical role in the interaction between a ligand and its biological target. Steric factors can influence how well a molecule fits into a binding pocket. For pyrazolyl-thiazole derivatives, larger substituents on the phenyl ring, particularly at the para-position, have been associated with significant antimicrobial activity. rsc.org This suggests that larger groups may facilitate a better fit into hydrophobic pockets of microbial enzymes, thereby improving binding interactions. rsc.org
Role of the Thiazole-Pyrazole Heterocyclic Core in Bioactivity
The combination of the thiazole (B1198619) and pyrazole (B372694) rings into a single molecular scaffold is a cornerstone of the biological activity observed in this class of compounds. globalresearchonline.net This strategy, known as molecular hybridization, aims to create novel compounds with enhanced therapeutic potential by integrating different pharmacophores. globalresearchonline.netacs.org Both thiazole and pyrazole are considered "privileged structures" in medicinal chemistry, as they are core components of numerous biologically active molecules. nih.govmdpi.commdpi.com
Thiazole Ring : The thiazole ring is present in various therapeutic agents and natural products, including vitamin B1 (thiamine). nih.govglobalresearchonline.net It is known to be a versatile scaffold associated with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.comglobalresearchonline.netbohrium.com The presence of both sulfur and nitrogen atoms gives it unique electronic properties that can be crucial for molecular interactions. nih.gov
Pyrazole Ring : Similarly, the pyrazole moiety is a key component in several well-known drugs, such as the anti-inflammatory agent celecoxib. nih.gov Pyrazole derivatives exhibit diverse biological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. nih.govjocpr.com
By linking these two heterocyclic systems, the resulting hybrid molecule can leverage the distinct properties of each core. nih.govglobalresearchonline.net This combination can lead to compounds with enhanced efficacy or a broader spectrum of activity compared to molecules containing only one of the heterocyclic rings. globalresearchonline.net The thiazole-pyrazole core acts as a rigid scaffold that correctly orients the peripheral substituents, such as the phenyl group, for optimal interaction with the target. researchgate.netrsc.org
Optimization of Peripheral Phenyl Substituents for Enhanced Activity
Optimizing the substituents on the peripheral phenyl ring is a primary strategy for enhancing the biological activity of this compound analogues. SAR studies guide this process by correlating structural changes with changes in efficacy.
As established, introducing potent electron-withdrawing groups like -NO₂ or halogens (-F, -Cl) at the para-position of the phenyl ring is a reliable method for boosting antimicrobial activity. rsc.org The rationale is that these modifications increase the molecule's ability to interact with and inhibit essential microbial enzymes or proteins. rsc.org For example, a series of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives were synthesized and evaluated, with different substitutions on the phenyl rings leading to varied antifungal and antitubercular activities. researchgate.net The transition from an unsubstituted phenyl group to one bearing a halogen or a nitro group can result in a multi-fold increase in potency. rsc.org
Design Principles for Lead Optimization in this compound Analogues
Based on accumulated SAR data, several key design principles have emerged for the lead optimization of this chemical series. rsc.orgnih.govnih.gov
Preservation of the Heterocyclic Core : The thiazole-pyrazole scaffold is fundamental to the observed bioactivity and should be maintained as the central structural motif. nih.govglobalresearchonline.net Its role as a pharmacophoric element is well-established. globalresearchonline.net
Systematic Phenyl Ring Substitution : The peripheral phenyl ring is the primary site for modification to fine-tune activity. Optimization efforts should focus on exploring a range of substituents to modulate electronic and steric properties.
Prioritization of Electron-Withdrawing Groups : For many therapeutic targets, particularly in antimicrobial drug discovery, the introduction of strong electron-withdrawing groups (e.g., halogens, nitro groups) is a highly effective strategy for enhancing potency. rsc.org
Positional Isomerism : The position of the substituent on the phenyl ring is critical. The para-position is often found to be optimal, though meta- and ortho-positions should also be explored systematically during lead optimization. rsc.org
Use of Computational Tools : Molecular docking and other computational methods are invaluable for understanding the binding modes of these derivatives with their biological targets. rsc.orgrsc.orgnih.gov These in silico studies can rationalize observed SAR trends and guide the design of new analogues with improved binding affinity and selectivity. rsc.org
By adhering to these principles, medicinal chemists can rationally design and synthesize new this compound derivatives with superior efficacy and more desirable pharmacological profiles. nih.govnih.gov
Future Research Directions and Translational Perspectives for 4 Phenyl 2 1h Pyrazol 1 Yl 1,3 Thiazole
Exploration of Novel Synthetic Methodologies for Chemical Library Diversification
The generation of diverse chemical libraries is fundamental to discovering new lead compounds with improved potency and novel mechanisms of action. While established methods exist for synthesizing the pyrazolyl-thiazole core, future research should focus on developing more efficient, versatile, and scalable synthetic strategies. jocpr.comnih.gov
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs would allow for the rapid assembly of complex pyrazolyl-thiazole derivatives from simple, readily available starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, facilitating the creation of large and diverse compound libraries.
Combinatorial Chemistry: The application of solid-phase or solution-phase combinatorial synthesis techniques can accelerate the diversification process. By systematically varying the substituents on both the phenyl and pyrazole (B372694) rings, researchers can quickly generate hundreds or thousands of analogues for high-throughput screening.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic methods could lead to more stereoselective and environmentally friendly synthetic routes for chiral analogues, which may offer improved target specificity.
The table below summarizes various synthetic strategies that can be expanded upon for library diversification.
Table 1: Synthetic Methodologies for Pyrazolyl-Thiazole Library Diversification
| Methodology | Description | Starting Materials Example | Potential for Diversification |
|---|---|---|---|
| Hantzsch Thiazole (B1198619) Synthesis | A classic method involving the reaction of an α-haloketone with a thioamide-containing compound. nih.gov | Substituted phenacyl bromides and a pyrazolyl-thiosemicarbazone intermediate. nih.gov | High; allows for variation in both the phenyl ring (from phenacyl bromide) and pyrazole substituents. |
| Condensation & Vilsmeier-Haack Reaction | Involves the condensation of acetophenone (B1666503) with 4-phenyl-2-hydrazino thiazole, followed by a Vilsmeier-Haack formylation. jocpr.com | Acetophenone and 4-phenyl-2-hydrazino thiazole. jocpr.com | Moderate; primarily allows for substitution on the phenyl ring of the acetophenone starting material. |
| Chalcone-based Synthesis | Reactions of chalcones with thiosemicarbazide (B42300) can lead to pyrazoline-N-thioamides, which are then cyclized to form the thiazole ring. nih.gov | Chalcones derived from substituted benzaldehydes and ketones. nih.gov | High; allows for extensive substitution on multiple aromatic rings incorporated into the chalcone (B49325) backbone. |
| Multicomponent Reactions (Future) | A one-pot reaction combining three or more starting materials to form the final product in a single step. | e.g., A substituted hydrazine (B178648), a β-ketoester, a sulfur source, and an α-haloketone. | Very High; enables rapid generation of a large number of analogues by varying each component. |
Advanced Computational Modeling for Precise Target Identification and Ligand Optimization
In silico methods are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their biological activity. For the 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole scaffold, advanced computational modeling can guide research in several critical ways.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. These models correlate the structural features of synthesized analogues with their biological activity, providing insights into the key steric and electronic requirements for optimal target interaction. dergipark.org.tr
Molecular Docking: Docking simulations are crucial for predicting the binding modes of pyrazolyl-thiazole derivatives within the active sites of known or putative biological targets. nih.govnih.gov For example, docking studies have been used to investigate the binding of derivatives to the active sites of targets like COX-1/COX-2, EGFR, and estrogen receptors. nih.govnih.govrjeid.com This information is vital for understanding structure-activity relationships and designing new analogues with enhanced binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, assessing the stability of predicted binding poses and revealing key interactions that are not apparent from static docking models. This can help refine lead compounds and understand potential resistance mechanisms. dergipark.org.tr
ADME-Tox Prediction: Computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties are essential for early-stage lead optimization. nih.govresearchgate.net By filtering out compounds with predicted poor pharmacokinetic profiles or toxicity risks, researchers can focus resources on the most promising candidates.
Table 2: Application of Computational Modeling in Pyrazolyl-Thiazole Research
| Computational Technique | Application | Example from Literature/Future Goal |
|---|---|---|
| Molecular Docking | Predict binding poses and affinity of analogues to specific protein targets. | Docking of derivatives into COX-2 active site to explain anti-inflammatory activity. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models for biological activity based on 3D structural features. | To design more potent MAO-B inhibitors based on a dataset of known thiazol-2-ylhydrazone derivatives. dergipark.org.tr |
| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes and analyze dynamic interactions. | To confirm the stability of the binding pose of a lead candidate within the VEGFR-2 kinase domain. |
| ADME-Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | To prioritize synthesized compounds with favorable drug-like properties for further in vivo testing. rjeid.comresearchgate.net |
Investigation of Underexplored Biological Targets and Pathways
The this compound scaffold has shown promise against a range of established biological targets. However, its full therapeutic potential may lie in modulating targets and pathways that have not yet been extensively investigated for this chemical class.
Current research has primarily focused on:
Oncology: Inhibition of receptor tyrosine kinases like EGFR, HER2, and VEGFR-2. nih.govmdpi.com
Inflammation: Inhibition of cyclooxygenase (COX) enzymes. nih.gov
Infectious Diseases: Antibacterial and antifungal activities. nih.gov
Future research should aim to broaden the scope of biological investigation:
Kinase Inhibitors: Beyond EGFR and VEGFR, a systematic screening against a broad panel of kinases could uncover novel targets relevant to different cancers or inflammatory diseases. The pyrazolyl-thiazole core is a classic "hinge-binding" motif found in many kinase inhibitors.
Neurodegenerative Diseases: The reported activity of related structures as monoamine oxidase B (MAO-B) inhibitors suggests potential applications in diseases like Parkinson's. dergipark.org.tr This could be expanded to other neurological targets, such as glycogen (B147801) synthase kinase 3β (GSK-3β) or cyclin-dependent kinase 5 (CDK5), which are implicated in Alzheimer's disease.
Metabolic Disorders: Exploring the effect of these compounds on targets relevant to diabetes and obesity, such as dipeptidyl peptidase-4 (DPP-4) or protein-tyrosine phosphatase 1B (PTP1B), could open new therapeutic avenues.
Parasitic Diseases: Given the broad antimicrobial spectrum of related heterocycles, screening against parasites responsible for malaria, leishmaniasis, and trypanosomiasis is a logical next step. nih.gov
Table 3: Known and Potential Biological Targets for Pyrazolyl-Thiazole Derivatives
| Target Class | Known Targets | Potential Underexplored Targets | Therapeutic Area |
|---|---|---|---|
| Kinases | EGFR, HER2, VEGFR-2 nih.govmdpi.com | Aurora Kinases, CDKs, JAK/STAT pathway kinases | Oncology, Inflammation |
| Enzymes | COX-1, COX-2, MAO-B nih.govdergipark.org.tr | GSK-3β, PTP1B, Farnesyltransferase, Histone Deacetylases (HDACs) | Neurodegeneration, Diabetes, Oncology |
| Receptors | Estrogen Receptor (ER-α) rjeid.com | G-protein coupled receptors (GPCRs), Nuclear Receptors (e.g., PPARs) | Oncology, Metabolic Disorders |
| Infectious Agents | Various bacteria and fungi nih.govnih.gov | Plasmodium falciparum, Leishmania donovani, Trypanosoma cruzi | Parasitic Diseases |
Development of Next-Generation Analogues with Improved Efficacy, Selectivity, and Mechanistic Understanding
The ultimate goal of future research is to translate the initial promise of the this compound scaffold into clinical candidates. This requires the development of next-generation analogues with optimized properties through an iterative process of design, synthesis, and evaluation.
Key objectives for developing advanced analogues include:
Enhanced Efficacy: The aim is to synthesize compounds with significantly lower IC₅₀ or EC₅₀ values against their intended targets. For example, researchers have successfully developed bis-pyrazolylthiazole analogues that show more potent cytotoxicity and EGFR/HER-2 inhibition than the approved drug Lapatinib. nih.gov
Improved Selectivity: For targets like kinases or COX enzymes, achieving high selectivity is crucial to minimize off-target effects and improve the safety profile. Research has shown that modifications to the pyrazole-thiazole core can lead to derivatives with higher selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects. nih.gov
Favorable Pharmacokinetics: Analogues must be optimized for oral bioavailability, metabolic stability, and an appropriate half-life. This involves modifying the structure to block sites of metabolism or improve solubility without compromising biological activity.
Deepened Mechanistic Insight: It is not enough to know that a compound inhibits a target; a thorough understanding of its downstream cellular effects is required. Future studies should incorporate detailed mechanistic investigations, such as analyzing the induction of apoptosis, cell cycle arrest, and the modulation of specific signaling pathways, as has been demonstrated for potent anticancer derivatives. nih.govmdpi.com
The development of these next-generation compounds will rely on a synergistic combination of the strategies outlined previously: diverse synthetic methods to create novel structures, computational modeling to guide design, and broad biological screening to identify new activities and understand mechanisms of action.
Table 4: Examples of Analogue Development and Improvement Goals
| Analogue Type | Improvement Goal | Example/Rationale |
|---|---|---|
| Bis-pyrazolylthiazoles | Increased Potency/Avidity | Compound 18c showed an IC₅₀ of 4.98 nM against EGFR, outperforming Lapatinib (IC₅₀ = 6.1 nM). nih.gov |
| Naphthalene Hybrids | Enhanced Anti-inflammatory Selectivity | Compound 5m (a naphthalene-pyrazolyl-thiazole) exhibited a COX-2 selectivity index of 2.05, superior to Indomethacin (SI = 0.52). nih.gov |
| Fluorinated Analogues | Improved Metabolic Stability & Binding | Incorporation of fluorine atoms can block metabolic hotspots and enhance binding interactions through favorable electrostatic contacts. |
| Pyridyl-pyrazole Hybrids | Novel Spectrum of Activity | N-pyridylpyrazole thiazole derivatives have been investigated as potent insecticides, demonstrating a different biological application for the core scaffold. mdpi.com |
Q & A
Q. What are the common synthetic routes for 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole, and how are intermediates characterized?
The synthesis typically involves condensation reactions. For example, describes the condensation of hydrazine derivatives with ketones in ethanol to form thiazole-pyrazole hybrids. Intermediates are characterized using melting point analysis, IR spectroscopy (to confirm functional groups like C=O or N-H), and NMR spectroscopy (to verify regiochemistry and substituent positions) . and further highlight the use of HRMS for molecular weight validation and elemental analysis to confirm purity .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, distinguishing aromatic protons (δ 7.0–8.5 ppm) and thiazole/pyrazole ring signals (e.g., pyrazole C-H at δ 8.1–8.3 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹ in acetamide derivatives) .
- HRMS : Confirms molecular formula via exact mass measurements (e.g., [M+H]+ peaks matching calculated values) .
Q. What pharmacological targets are associated with this compound?
The compound exhibits antimicrobial activity against bacterial and fungal strains () and cardiotonic effects via PDE3 inhibition ( ). Derivatives with electron-withdrawing substituents (e.g., halogens) show enhanced activity, suggesting target specificity .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing analogues with diverse substituents?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol facilitates cyclization ().
- Catalyst use : Acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) influence reaction rates and regioselectivity .
- Temperature control : Elevated temperatures (80–100°C) accelerate condensation but may require inert atmospheres to prevent oxidation .
Q. How do structural modifications at the 4-phenyl or pyrazole positions affect biological activity?
- 4-Phenyl substitution : Electron-donating groups (e.g., -OCH₃) enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Pyrazole-N1 modification : Bulky aryl groups improve PDE3 inhibition by fitting into hydrophobic pockets of the enzyme’s active site ( ). SAR studies in demonstrate that thiazole ring planarity is critical for binding affinity .
Q. How can molecular docking resolve contradictions in activity data across analogues?
Docking studies predict binding modes by analyzing hydrogen bonds, π-π stacking, and hydrophobic interactions. For example:
- PDE3 inhibition : Pyrazole-thiazole hybrids form hydrogen bonds with Gln817 and Tyr751 residues, explaining their cardiotonic activity ( ).
- Antimicrobial targets : Docking to bacterial DNA gyrase reveals halogen substituents (e.g., -Br) enhance binding via van der Waals interactions .
Q. What strategies resolve spectral data discrepancies (e.g., NMR shifts) between synthesis batches?
- Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs, as in ) provides unambiguous structural confirmation .
- Batch analysis : Compare HRMS and elemental analysis data to identify byproducts or polymorphic forms .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
